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Compound of Interest

Compound Name:
(R)-Benzyl 3-hydroxypiperidine-1-

carboxylate

Cat. No.: B169528 Get Quote

Compound Identification and Physicochemical
Properties
(R)-Benzyl 3-hydroxypiperidine-1-carboxylate is a synthetic organic compound valued for

the stereospecific orientation of its hydroxyl group. This specific chirality is crucial for its

application as an intermediate in the synthesis of targeted, biologically active molecules. The

benzyl carbamate moiety serves as a protecting group for the piperidine nitrogen, facilitating

selective reactions at other positions of the molecule.

Table 1: Chemical Identifiers

Identifier Value Source

CAS Number 100858-34-2 [1]

IUPAC Name

Benzyl (3R)-3-

hydroxypiperidine-1-

carboxylate

Molecular Formula C₁₃H₁₇NO₃ [1]

| Synonyms | (R)-1-(Benzyloxycarbonyl)-3-hydroxypiperidine, N-Cbz-(R)-3-hydroxypiperidine | |

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b169528?utm_src=pdf-interest
https://www.benchchem.com/product/b169528?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/R_-Benzyl-3-hydroxypiperidine-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/R_-Benzyl-3-hydroxypiperidine-1-carboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Physicochemical Properties

Property Value Source

Molecular Weight 235.28 g/mol [1]

Appearance White to off-white solid or oil [2][3]

Boiling Point ~384.9 °C (Predicted) [2]

Solubility

Soluble in organic solvents

such as dichloromethane, ethyl

acetate, and methanol.

| Storage | Sealed in dry, room temperature conditions or refrigerated (2-8°C) for long-term

stability. |[2][4] |

Synthesis Methodologies: Enantioselective
Approach
The synthesis of enantiomerically pure 3-hydroxypiperidine derivatives is a critical task in

pharmaceutical manufacturing. While classical resolution of a racemic mixture is a viable

option, modern approaches favor asymmetric synthesis to maximize yield and reduce waste.

Biocatalysis, utilizing ketoreductase (KRED) enzymes, has emerged as a highly efficient and

selective method for producing the desired (R)- or (S)-enantiomer from a prochiral ketone.[5][6]

[7]

The causality behind choosing an enzymatic approach lies in the exquisite stereoselectivity of

enzymes, which often surpasses that of traditional chemical catalysts. Ketoreductases, coupled

with a cofactor regeneration system (e.g., using glucose dehydrogenase and glucose), can

drive the reaction to high conversion and enantiomeric excess (>99% e.e.) under mild

conditions of temperature and pH.[6][7]

Below is a representative protocol for the asymmetric reduction of N-Cbz-3-piperidone.

Experimental Protocol: Asymmetric Enzymatic
Reduction
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Objective: To synthesize (R)-Benzyl 3-hydroxypiperidine-1-carboxylate from N-Cbz-3-

piperidone using a ketoreductase.

Materials:

N-Cbz-3-piperidone

Ketoreductase (KRED) selective for the (R)-product

Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide

(NAD⁺)

Glucose Dehydrogenase (GDH)

D-Glucose

Phosphate buffer (e.g., 100 mM, pH 6.5-7.5)

Ethyl acetate (for extraction)

Magnesium sulfate or Sodium sulfate (for drying)

Procedure:

Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution

(e.g., 100 mM phosphate buffer, pH 7.0).

Cofactor System: Add D-glucose (1.1 to 1.5 equivalents relative to the substrate) and the

catalytic amounts of the cofactor (NADP⁺ or NAD⁺) and glucose dehydrogenase. Stir until

dissolved.

Enzyme Addition: Add the selected ketoreductase enzyme. The enzyme loading is typically

determined based on its activity (U/g).

Substrate Addition: Dissolve N-Cbz-3-piperidone in a minimal amount of a water-miscible co-

solvent (like isopropanol or DMSO) if necessary, and add it to the reaction mixture. A typical

substrate concentration is 50-100 g/L.[6][7]
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Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with

gentle agitation.[7] Monitor the reaction progress by TLC or HPLC until the starting material

is consumed (typically 12-24 hours). The pH may need to be maintained with the addition of

a dilute base.[7]

Work-up: Upon completion, saturate the aqueous phase with sodium chloride to reduce the

solubility of the product.

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3x volumes).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the

crude product.

Workflow Diagram: Asymmetric Synthesis
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Caption: Workflow for the asymmetric synthesis of the target compound.

Purification and Analytical Characterization
The trustworthiness of any synthetic protocol is validated by rigorous purification and

characterization of the final product. The crude material obtained from the synthesis is typically

purified using column chromatography to remove residual reagents and byproducts.
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Protocol: Purification by Column Chromatography
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a

gradient of ethyl acetate in hexane). A common starting point is 20-30% ethyl acetate in

hexane.

Loading and Elution: Carefully load the adsorbed crude product onto the top of the column.

Elute the column with the solvent system, collecting fractions.

Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to

identify those containing the pure product.

Concentration: Combine the pure fractions and remove the solvent under reduced pressure

to yield the purified (R)-Benzyl 3-hydroxypiperidine-1-carboxylate.

Analytical Characterization
The identity and purity of the final compound are confirmed using a suite of analytical

techniques.

Table 3: Spectroscopic and Analytical Data

Technique Expected Results

¹H NMR

Peaks corresponding to the benzyl group
(aromatic protons ~7.3 ppm, CH₂ ~5.1
ppm), piperidine ring protons, and the
hydroxyl proton.

¹³C NMR

Signals for the carbonyl carbon (~155 ppm),

aromatic carbons, and aliphatic carbons of the

piperidine ring.[1]

Mass Spec (MS)
Expected molecular ion peak [M+H]⁺ at m/z =

236.128.[8]
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| Chiral HPLC | Baseline separation of (R) and (S) enantiomers using a chiral stationary phase

(e.g., Chiralpak IC). Retention times are method-dependent.[5] |

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)
Determination
Objective: To determine the enantiomeric purity of the synthesized product.

System: Waters High-Performance Liquid Chromatography (HPLC) or equivalent with a UV

detector.

Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent.[5]

Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical ratio is 95:5 (v/v).[5]

Flow Rate: 1.0 mL/min.[5]

Detection: UV at 210 nm.[5]

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Injection and Analysis: Inject the sample and record the chromatogram. The enantiomeric

excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [

(Area_R - Area_S) / (Area_R + Area_S) ] x 100.

Diagram: Analytical Validation Workflow
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Caption: Standard workflow for analytical validation of the final product.

Applications in Drug Discovery and Development
(R)-Benzyl 3-hydroxypiperidine-1-carboxylate is not an active pharmaceutical ingredient

(API) itself but rather a high-value chiral intermediate. The piperidine scaffold is a privileged

structure in medicinal chemistry, appearing in numerous CNS-active drugs and other

therapeutics.[2][3]

Key applications include:

Synthesis of Complex APIs: It serves as a starting point for multi-step syntheses where the

stereochemistry at the 3-position is critical for the final compound's biological activity and

target engagement.

Structure-Activity Relationship (SAR) Studies: In drug discovery campaigns, access to

specific enantiomers like this one allows researchers to probe the chiral recognition

requirements of biological targets such as receptors and enzymes.[2]

Precursor to Novel Therapeutics: It is a building block for creating novel analgesics,

antipsychotics, and other neuroactive compounds.[2]
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The benzyl carbamate (Cbz) group is a stable but readily cleavable protecting group, typically

removed by catalytic hydrogenation, allowing for further functionalization of the piperidine

nitrogen.

Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety. Based on available

safety data sheets (SDS), (R)-Benzyl 3-hydroxypiperidine-1-carboxylate should be handled

with care.

Table 4: GHS Hazard Information

Hazard Code Description Source

H302 Harmful if swallowed [1]

H315 Causes skin irritation [1]

H319 Causes serious eye irritation [1]

| H335 | May cause respiratory irritation |[1] |

Handling Recommendations:

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields, and a lab coat.[9]

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors.[9][10]

Storage: Store in a tightly closed container in a cool, dry place away from incompatible

materials.[9][10]

Spills: In case of a spill, clean up immediately using appropriate absorbent material and

dispose of it as hazardous waste. Avoid generating dust.[10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/R_-Benzyl-3-hydroxypiperidine-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/R_-Benzyl-3-hydroxypiperidine-1-carboxylate
https://www.myskinrecipes.com/shop/en/piperidine-derivatives/145642-benzyl-3-hydroxypiperidine-1-carboxylate.html
https://cymitquimica.com/cas/14813-01-5/
https://www.bldpharm.com/products/95798-22-4.html
https://www.derpharmachemica.com/pharma-chemica/enantioselective-synthesis-of-s1boc3hydroxypiperidine-using-enzymes-and-whole-cell-biocatalysts.pdf
https://www.mdpi.com/2073-4344/12/3/304
https://www.quickcompany.in/patents/preparation-of-chiral-n-boc-3-hydroxypiperidine
https://pubchemlite.lcsb.uni.lu/e/compound/20343117
https://pubchemlite.lcsb.uni.lu/e/compound/20343117
https://www.tcichemicals.com/BE/en/sds/B4868_EU_6N.pdf
https://store.apolloscientific.co.uk/storage/msds/OR92275_msds.pdf
https://www.benchchem.com/product/b169528#r-benzyl-3-hydroxypiperidine-1-carboxylate-cas-number
https://www.benchchem.com/product/b169528#r-benzyl-3-hydroxypiperidine-1-carboxylate-cas-number
https://www.benchchem.com/product/b169528#r-benzyl-3-hydroxypiperidine-1-carboxylate-cas-number
https://www.benchchem.com/product/b169528#r-benzyl-3-hydroxypiperidine-1-carboxylate-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b169528?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

